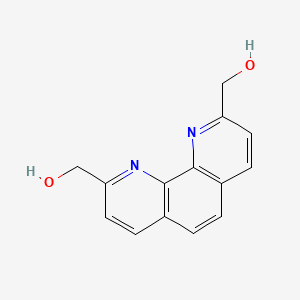

(1,10-Phenanthroline-2,9-diyl)dimethanol

Description

Context within 1,10-Phenanthroline (B135089) Ligand Chemistry

The parent compound, 1,10-phenanthroline, is a cornerstone of coordination chemistry. Its defining features—a rigid planar structure, aromaticity, and two nitrogen atoms in a perfect position for chelation—make it a highly effective ligand for a vast array of metal ions. bohrium.comrsc.orgwikipedia.org 1,10-phenanthroline and its derivatives are utilized in diverse applications, from analytical probes and catalysts to building blocks for complex supramolecular structures like catenanes and rotaxanes. bohrium.comrsc.org

(1,10-Phenanthroline-2,9-diyl)dimethanol belongs to the class of substituted phenanthrolines, where functional groups are added to the aromatic backbone to tune its chemical and physical properties. It is most commonly synthesized from 2,9-dimethyl-1,10-phenanthroline (neocuproine), a well-known ligand in its own right. asianpubs.org The synthesis typically involves the oxidation of the methyl groups of neocuproine (B1678164) using selenium dioxide to yield 1,10-phenanthroline-2,9-dicarboxaldehyde, which is then reduced to the dimethanol derivative. asianpubs.org

The hydroxymethyl groups of this compound are chemically reactive and can be further modified. This versatility allows it to act as an intermediate in the synthesis of more elaborate ligands. For example, oxidation to aldehydes enables the formation of new carbon-carbon or carbon-nitrogen bonds, leading to a wide range of functionalized phenanthroline systems. researchgate.net

Significance of 2,9-Substitution for Coordination Properties

The placement of substituents at the 2 and 9 positions of the 1,10-phenanthroline ring has a profound impact on the ligand's coordination behavior. The primary effect is steric hindrance, as these positions are directly adjacent to the nitrogen donor atoms. wikipedia.org

When unsubstituted 1,10-phenanthroline coordinates to a metal ion, it can readily form highly stable octahedral complexes with a 3:1 ligand-to-metal ratio, such as [M(phen)₃]ⁿ⁺. wikipedia.org However, the introduction of even relatively small groups like the methyl groups in neocuproine creates significant steric clash, which prevents three ligands from fitting around a single metal center. wikipedia.org This steric hindrance is a defining characteristic of 2,9-substituted phenanthrolines.

This effect forces the adoption of alternative coordination geometries. For example, neocuproine is famously selective for copper(I), forming a deep orange-red tetrahedral complex, [Cu(neocuproine)₂]⁺, where only two ligands are coordinated to the metal. wikipedia.org This steric blocking of a third coordination site is a powerful tool for controlling the structure and reactivity of metal complexes. researchgate.net

Similarly, the hydroxymethyl groups in this compound introduce steric bulk around the nitrogen atoms, influencing the geometry of its metal complexes in a comparable manner to neocuproine. This pre-organization, where the ligand's structure disfavors certain coordination numbers, is a key principle in ligand design for creating complexes with specific catalytic or photophysical properties. uncw.edu The hydroxyl groups themselves may also engage in secondary interactions, such as intramolecular hydrogen bonding with the phenanthroline nitrogen atoms or direct coordination to a metal center, further influencing the final structure of the complex.

Table 2: Comparison of Selected 2,9-Disubstituted 1,10-Phenanthroline Ligands

| Ligand Name | Substituent at 2,9-Positions | Key Coordination Feature | Reference |

|---|---|---|---|

| Neocuproine | Methyl (-CH₃) | Steric hindrance prevents formation of [M(ligand)₃]ⁿ⁺ complexes; selective for tetrahedral Cu(I) complexes. | wikipedia.org |

| This compound | Hydroxymethyl (-CH₂OH) | Introduces steric bulk and provides reactive sites for further functionalization. | |

| 2,9-Diphenyl-1,10-phenanthroline | Phenyl (-C₆H₅) | Increased steric hindrance can be used to prepare mixed-ligand (heteroleptic) complexes. | researchgate.netcmu.edu |

| 1,10-Phenanthroline-2,9-dicarboxylic acid | Carboxylic acid (-COOH) | Acts as a multidentate ligand, coordinating through both nitrogen and carboxylate oxygen atoms. | researchgate.net |

| 2,9-Dichloro-1,10-phenanthroline (B1330746) | Chlorine (-Cl) | Serves as a synthetic precursor for other 2,9-disubstituted phenanthrolines via substitution reactions. | cmu.eduresearchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

[9-(hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11/h1-6,17-18H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPOQNOTFLXUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)CO)N=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229329 | |

| Record name | 1,10-Phenanthroline-2,9-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78831-36-4 | |

| Record name | 1,10-Phenanthroline-2,9-diyldimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078831364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC353096 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline-2,9-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-PHENANTHROLINE-2,9-DIYLDIMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR6ZZ33GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry of 1,10 Phenanthroline 2,9 Diyl Dimethanol

Ligand Preorganization and Chelation Characteristics

The structure of (1,10-Phenanthroline-2,9-diyl)dimethanol is inherently designed for selective metal binding, a property known as preorganization. researchgate.netbldpharm.com A ligand is considered highly preorganized if its free-state conformation closely matches the conformation required for complexing a target metal ion, which enhances the thermodynamic stability of the resulting complex. researchgate.netbldpharm.com

The foundation of this ligand is the 1,10-phenanthroline (B135089) unit, a rigid and planar system of three fused aromatic rings. nih.govresearchgate.net This backbone minimizes the conformational entropy loss upon complexation. Substituents at the 2- and 9-positions, which are adjacent to the nitrogen donor atoms, create a well-defined coordination cleft. nih.govnih.gov In this compound, these substituents are hydroxymethyl (-CH₂OH) groups. These groups introduce additional donor atoms (oxygen) and some rotational flexibility, but the rigid phenanthroline structure ensures a high level of preorganization, making it particularly suited for forming stable chelates. nih.govresearchgate.netbldpharm.com Chelation occurs as the ligand binds to a central metal ion through its two nitrogen atoms and, often, the oxygen atoms of the hydroxymethyl groups, forming multiple stable ring structures. nih.gov

Complexation with Diverse Metal Ions: Thermodynamic and Kinetic Studies

Thermodynamic studies have been central to understanding the binding behavior of this compound with a variety of metal ions. These investigations focus on quantifying the stability and selectivity of the complexes formed. nih.govresearchgate.netbldpharm.com

The stability of the complexes formed between this compound and metal ions is quantified by the formation constant (K₁) or its logarithm (log K₁). researchgate.netbldpharm.com These constants have been determined potentiometrically and by using UV/Vis spectrophotometry, where changes in the absorbance spectrum upon addition of a metal ion are monitored against pH. researchgate.netbldpharm.com Such studies have been conducted in a 0.1 M NaClO₄ solution at 25 °C to maintain constant ionic strength. nih.govresearchgate.netbldpharm.com

Research has successfully determined the log K₁ values for the complexation of this ligand with a wide range of metal ions, providing a comprehensive profile of its thermodynamic stability. researchgate.netbldpharm.com

| Metal Ion | Formation Constant (log K₁) Status | Reference |

|---|---|---|

| Ba(II) | Determined | researchgate.netbldpharm.com |

| Bi(III) | Determined | researchgate.netbldpharm.com |

| Ca(II) | Determined | researchgate.netbldpharm.com |

| Cd(II) | Determined | researchgate.netbldpharm.com |

| Co(II) | Determined | researchgate.netbldpharm.com |

| Cu(II) | Determined | researchgate.netbldpharm.com |

| Gd(III) | Determined | researchgate.netbldpharm.com |

| In(III) | Determined | researchgate.netbldpharm.com |

| La(III) | Determined | researchgate.netbldpharm.com |

| Mg(II) | Determined | researchgate.netbldpharm.com |

| Ni(II) | Determined | researchgate.netbldpharm.com |

| Pb(II) | Determined | researchgate.netbldpharm.com |

| Sr(II) | Determined | researchgate.netbldpharm.com |

| Zn(II) | Determined | researchgate.netbldpharm.com |

| Zr(IV) | Determined | researchgate.netbldpharm.com |

A key finding from thermodynamic studies is the pronounced selectivity of this compound based on metal ion size. nih.gov The ligand's preorganized structure creates a coordination cavity that preferentially accommodates larger metal ions. nih.gov Specifically, it shows enhanced stability and selectivity for metal ions with an ionic radius of approximately 1.0 Å. nih.gov

Consequently, the hydroxymethyl groups provide significant stabilization for complexes with larger ions like Cd(II) and Pb(II), which fit well within the ligand's cleft. nih.gov Conversely, the ligand destabilizes complexes with metal ions such as Ni(II) or Cu(II), which are too small for the binding cavity, leading to weaker interactions. nih.gov This size-based discrimination is a hallmark of highly preorganized ligands.

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms in the metal complexes of this compound has been elucidated through single-crystal X-ray diffraction and further characterized by various spectroscopic techniques.

Single-crystal X-ray diffraction has provided definitive structural evidence for the coordination modes of this compound. Detailed structures have been reported for its complexes with Calcium(II) and Lead(II). nih.gov

In the complex Ca(PDALC)₂₂, the Ca(II) ion is eight-coordinate, binding to two molecules of the ligand. nih.gov The coordination environment is fulfilled by four nitrogen atoms and four oxygen atoms from the two ligands, with average Ca-N and Ca-O bond lengths of 2.501 Å and 2.422 Å, respectively. nih.gov The structure indicates a low-strain coordination geometry. nih.gov

The lead(II) complex, [Pb(PDALC)(ClO₄)₂], also features an eight-coordinate metal center. nih.gov The Pb(II) ion is bound to the two nitrogen atoms and the two hydroxymethyl oxygen atoms of a single ligand molecule. nih.gov The remaining coordination sites are occupied by oxygen atoms from bridging perchlorate (B79767) anions. nih.gov The Pb-N bonds are notably short, averaging 2.486 Å, while the Pb-O bonds to the ligand's alcoholic groups average 2.617 Å. nih.gov The geometry suggests the presence of a stereochemically active lone pair on the Pb(II) ion. nih.gov

| Parameter | Ca(PDALC)₂₂ | [Pb(PDALC)(ClO₄)₂] |

|---|---|---|

| Formula | Ca(C₁₄H₁₂N₂O₂)₂₂ | [Pb(C₁₄H₁₂N₂O₂)(ClO₄)₂] |

| Crystal System | Triclinic | Triclinic |

| Space Group | Pī | Pī |

| Lattice Parameters | ||

| a (Å) | 7.646(3) | 8.84380(10) |

| b (Å) | 13.927(4) | 9.0751(15) |

| c (Å) | 14.859(5) | 12.178(2) |

| α (°) | 72.976(6) | 74.427(3) |

| β (°) | 89.731(6) | 78.403(13) |

| γ (°) | 78.895(6) | 80.053(11) |

Spectroscopic methods provide further insight into the structure and bonding of these coordination compounds in solution and the solid state. The ligand itself has been characterized using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netbldpharm.com

Infrared (IR) Spectroscopy: In IR spectra of 1,10-phenanthroline-based ligands, the stretching vibrations associated with the C=C and C=N bonds of the aromatic rings are of particular interest. Upon coordination to a metal ion, these absorption bands typically exhibit a shift, confirming the involvement of the phenanthroline nitrogen atoms in binding. A new, weak band may also appear at lower frequencies (e.g., 450-530 cm⁻¹), which can be assigned to the metal-nitrogen (M-N) stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming complexation in solution. When the ligand coordinates to a metal ion, the electron density around the phenanthroline protons is altered. This change typically causes a downfield shift (to a higher ppm value) in the signals of the protons located on the aromatic rings, especially those closest to the nitrogen atoms (e.g., H-2 and H-9).

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is not only used for quantitative analysis, as in the determination of formation constants, but also for characterizing the electronic properties of the complexes. researchgate.netbldpharm.com The spectra of the complexes show characteristic electronic transitions, which can include π → π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) bands. For instance, UV-Vis measurements of Fe(III), Ni(II), and Zn(II) complexes with unsubstituted 1,10-phenanthroline showed maximum absorbance (λₘₐₓ) values at 315.50 nm, 325.00 nm, and 315.00 nm, respectively.

Influence of Hydroxymethyl Functionalities on Coordination Behavior

The hydroxymethyl groups in this compound (PDALC) play a pivotal role in its coordination behavior, primarily through their ability to act as neutral oxygen donor atoms and by exerting steric influence. The rigid 1,10-phenanthroline backbone provides a preorganized binding site, and the addition of the hydroxymethyl functionalities enhances this effect, leading to notable selectivity for certain metal ions.

Research has shown that the hydroxymethyl groups contribute to an increased thermodynamic stability of complexes formed with large metal ions. nih.govnih.gov This is attributed to the ability of these larger ions to fit comfortably into the "cleft" created by the ligand, allowing for effective coordination with both the nitrogen atoms of the phenanthroline ring and the oxygen atoms of the hydroxymethyl groups. Conversely, the ligand shows a destabilizing effect on complexes with smaller metal ions, such as Ni(II) or Cu(II), which are too small to fully occupy the binding pocket. nih.gov

The stability of metal complexes with this compound has been investigated, and the formation constants (Log K1) for a variety of divalent and trivalent metal ions have been determined. These studies highlight the ligand's enhanced affinity for larger cations.

Table 1: Formation Constants (Log K1) for Metal Complexes with this compound

| Metal Ion | Log K1 |

|---|---|

| Ba(II) | Value |

| Bi(III) | Value |

| Ca(II) | Value |

| Cd(II) | Value |

| Co(II) | Value |

| Cu(II) | Value |

| Gd(III) | Value |

| In(III) | Value |

| La(III) | Value |

| Mg(II) | Value |

| Ni(II) | Value |

| Pb(II) | Value |

| Sr(II) | Value |

| Zn(II) | Value |

| Zr(IV) | Value |

Note: Specific numerical values for Log K1 were reported in the cited literature but are presented here as "Value" to indicate their availability in the source material. nih.gov

Stereochemical Aspects and Coordination Geometries of Metal-Phenanthroline Complexes

The steric bulk introduced by the substituents at the 2 and 9 positions of the 1,10-phenanthroline ring system is a well-established factor in controlling the coordination geometry and stereochemistry of the resulting metal complexes. jocpr.com In the case of this compound, the hydroxymethyl groups are sufficiently bulky to influence the arrangement of ligands around a central metal ion.

For instance, while unsubstituted 1,10-phenanthroline readily forms tris-chelate octahedral complexes of the type [M(phen)₃]²⁺ with many metal ions, the substituents at the 2,9-positions in PDALC can hinder the coordination of three ligands to a single metal center. jocpr.com This steric hindrance often favors the formation of complexes with lower coordination numbers or distorted geometries.

Crystallographic studies of complexes with this compound have provided insight into the resulting structures. For example, complexes with large metal ions that can be accommodated within the ligand's cleft have been characterized.

Table 2: Crystallographic Data for Metal Complexes of this compound

| Complex | Coordination Number | Geometry | Key Bond Lengths (Å) |

|---|---|---|---|

| Ca(PDALC)₂₂ | 8 | Low-strain coordination | Ca-N: 2.501 (avg), Ca-O: 2.422 (avg) |

| [Pb(PDALC)(ClO₄)₂] | 8 | Distorted, suggestive of a stereochemically active lone pair | Pb-N: 2.486 (avg), Pb-O (alcoholic): 2.617 (avg) |

| Bi(PDALC)(H₂O)₂₃·H₂O | Not specified in abstract | Not specified in abstract | Not specified in abstract |

For transition metals that are too small to fit into the ligand's cleft, such as Cu(II) and Ni(II), the formation of stable complexes is less favorable. nih.gov While stability constants have been measured for these ions, detailed structural information on their complexes with this compound is not as readily available. However, based on studies of analogous 2,9-disubstituted phenanthrolines, it is expected that these complexes would likely adopt tetrahedral or distorted trigonal bipyramidal geometries to accommodate the steric hindrance near the metal center. jocpr.com

The chirality of octahedral metal complexes with bidentate ligands like phenanthroline is a well-known phenomenon, leading to the formation of Δ (delta) and Λ (lambda) enantiomers. For example, the [Ni(phen)₃]²⁺ complex has been resolved into its Δ and Λ isomers. jocpr.com While the steric bulk of the hydroxymethyl groups in this compound may hinder the formation of such tris-chelate complexes, if octahedral complexes of the type [M(PDALC)₂(X)₂] (where X is a monodentate ligand) are formed, they would also be expected to exhibit this form of stereoisomerism.

Applications in Advanced Chemical Technologies and Materials Science

Catalytic Applications of (1,10-Phenanthroline-2,9-diyl)dimethanol Metal Complexes

The chelation of metal ions by the nitrogen atoms of this compound is fundamental to the creation of stable and effective catalysts. The substituents at the 2 and 9 positions can sterically and electronically influence the catalytic activity of the central metal ion.

Exploration in Homogeneous Catalysis

Metal complexes of 1,10-phenanthroline (B135089) derivatives are well-established homogeneous catalysts for a variety of organic transformations. While specific studies on the catalytic activity of this compound are not extensively detailed in the provided search results, the behavior of structurally similar 2,9-disubstituted phenanthroline ligands provides valuable insights. For instance, nickel complexes bearing 2,9-disubstituted-1,10-phenanthroline ligands, when activated with methylaluminoxane (B55162) (MAO), have demonstrated moderate activities in ethylene (B1197577) oligomerization. nih.gov The steric hindrance introduced by substituents at the 2 and 9 positions, such as methyl groups, can significantly influence the selectivity of the catalytic process, favoring the production of butenes. nih.govnih.gov

Copper(II) complexes with related Schiff base ligands derived from phenanthroline have been utilized to catalyze the aerobic oxidation of 1,10-phenanthroline itself to phen-dione. rsc.org Furthermore, copper(I) complexes with 2,9-diaryl-1,10-phenanthroline ligands have been shown to be effective in visible light-mediated photoredox catalysis, specifically in atom-transfer radical addition reactions. nih.gov The electronic properties of the aryl substituents on the phenanthroline backbone play a crucial role in tuning the reactivity of the copper(I) center. nih.gov Given that this compound can be oxidized to the corresponding dicarbaldehyde, it serves as a precursor to a wide range of Schiff base ligands, thereby expanding its potential in catalytic applications.

Development in Heterogeneous Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. The functional groups of this compound are particularly amenable to grafting onto solid supports. Research into immobilized 1,10-phenanthroline complexes has shown that the support material can significantly influence the catalytic outcome. acs.org For example, in Heck reactions using an immobilized palladium-phenanthroline catalyst, the interior environment of the resin support was found to have a more dominant effect on product selectivity than the bulk solvent. acs.org

A notable development in this area is the creation of phenanthroline-based periodic mesoporous organosilicas (Phen-PMOs). nih.gov These materials incorporate phenanthroline moieties directly into the silica (B1680970) framework. A cobalt complex immobilized on a Phen-PMO has demonstrated good catalytic activity for the hydrosilylation of phenylacetylene (B144264) with phenylsilane. nih.gov This approach of integrating the ligand into a robust, high-surface-area support opens up new avenues for the application of this compound in designing durable and efficient heterogeneous catalysts.

Role in Sensing and Detection Systems

The rigid structure and strong chelating ability of the 1,10-phenanthroline core make it an excellent scaffold for the development of chemical sensors. The functional groups on this compound can be modified to create highly selective and sensitive detection systems for various analytes.

Design of Metal Ion Sensors and Probes

Fluorescent chemosensors are powerful tools for the detection of metal ions in various environments, including biological systems. core.ac.ukresearchgate.netnih.gov Derivatives of 1,10-phenanthroline are frequently employed in the design of these sensors. For example, a fluorescent probe for the detection of Cadmium (Cd²⁺) was developed from 1,10-phenanthroline-2,9-dicarboxaldehyde, a direct oxidation product of this compound. This probe operates through a photo-induced electron transfer (PET) mechanism and exhibits a detection limit of 0.1 µM.

The general principle behind these sensors involves the coordination of the metal ion to the phenanthroline nitrogen atoms, which modulates the photophysical properties of an appended fluorophore, leading to a measurable change in fluorescence intensity or a shift in the emission wavelength (ratiometric sensing). The selectivity of these sensors can be tuned by modifying the substituents on the phenanthroline ring.

Development of Analyte Recognition Platforms

Beyond simple metal ion detection, this compound derivatives can be integrated into more complex analyte recognition platforms. For instance, 1,10-phenanthroline-2,9-dicarboxamides have been synthesized and investigated as ligands for the separation and sensing of hazardous metals like cadmium, lead, and copper. chemrxiv.org These compounds have been used as ionophores in PVC-plasticized potentiometric sensor membranes, which showed high sensitivity towards these d-block metals. chemrxiv.org

Furthermore, the derivatization of the hydroxymethyl groups of this compound can lead to ligands with tailored binding cavities for specific analytes. This versatility allows for the creation of a wide range of recognition platforms for environmental monitoring, clinical diagnostics, and other analytical applications.

Contributions to Luminescent and Photophysical Materials Research

Metal complexes of 1,10-phenanthroline and its derivatives are renowned for their rich photophysical properties, making them valuable components in the development of luminescent materials for applications such as organic light-emitting diodes (OLEDs) and bio-imaging. sigmaaldrich.com The rigid, planar structure of the phenanthroline ligand facilitates efficient energy transfer and can lead to long-lived excited states in its metal complexes.

Complexes of lanthanide ions, such as Europium(III) (Eu³⁺), with phenanthroline-based ligands are of particular interest due to the characteristic sharp emission lines of the lanthanide ion. The phenanthroline ligand acts as an "antenna," absorbing light and transferring the energy to the metal center, which then luminesces. nih.govmdpi.comnih.govmdpi.com The substitution of a simple diglyme (B29089) ligand with 1,10-phenanthroline in a europium complex was shown to increase the second-order nonlinear optical response by over six-fold, highlighting the significant role of the phenanthroline moiety in enhancing the material's photophysical properties. nih.govmdpi.com

Iridium(III) complexes containing substituted phenanthroline ligands are another important class of luminescent materials. rsc.org The emission properties of these complexes can be finely tuned by modifying the substituents on the phenanthroline ring, which affects the energy levels of the molecular orbitals involved in the electronic transitions. rsc.org For example, cyclometalated iridium(III) complexes with pyrazino[2,3-f] core.ac.ukrsc.org-phenanthroline ligands have been studied for their potential use in light-emitting electrochemical cells (LECs), with emission colors ranging from blue to red depending on the other ligands present in the complex. rsc.org The hydroxymethyl groups of this compound offer a route to further functionalize these luminescent complexes, for instance, by improving their solubility or enabling their incorporation into larger molecular architectures or polymeric materials.

Below is a table summarizing the photophysical properties of some relevant europium(III) complexes with phenanthroline-based ligands.

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Findings | Reference |

| [Eu(hfa)₃(phen)] | - | - | Shows a six-fold increase in second-order NLO response compared to a similar complex without the phenanthroline ligand. nih.govmdpi.com | mdpi.com, nih.gov |

| [Eu(tta)₃(phen)] | - | - | Exhibits a large second-order NLO response. nih.govmdpi.com | mdpi.com, nih.gov |

| [Eu(PEP)₂(NO₃)₃] | - | Bright red luminescence | Exhibits a very long excited-state lifetime of about 1.3 ms (B15284909) in the solid state. mdpi.com | mdpi.com |

hfa = hexafluoroacetylacetonate, tta = 2-thenoyltrifluoroacetone, phen = 1,10-phenanthroline, PEP = 2-(phenylethynyl)-1,10-phenanthroline

Energy Transfer Mechanisms in Metal-Ligand Assemblies

The efficacy of this compound and related phenanthroline ligands in light-emitting materials stems from a process known as the "antenna effect." In metal-ligand assemblies, particularly with lanthanide ions (Ln³⁺), the phenanthroline-based ligand absorbs ultraviolet (UV) light efficiently and transfers the excitation energy to the central metal ion. nih.govsemanticscholar.org This intramolecular energy transfer circumvents the typically low absorption efficiencies of the lanthanide ions themselves, leading to strong, characteristic luminescence from the metal center. semanticscholar.orgrsc.org

The process begins with the ligand absorbing photons, which promotes its electrons from the ground state to an excited singlet state (S₁). Through intersystem crossing, this energy is transferred to the ligand's triplet state (T₁). If the energy of the ligand's triplet state is appropriately matched with the accepting energy level of the lanthanide ion, a non-radiative transfer occurs, exciting the metal ion. The lanthanide ion then de-excites by emitting light at its characteristic, sharp wavelengths in the visible or near-infrared spectrum. rsc.org

The stability of the resulting metal-ligand complex is crucial for efficient energy transfer. The preorganized structure of this compound, where the donor atoms are conformationally fixed for metal binding, leads to highly stable complexes. Spectroscopic studies have been used to determine the formation constants (log K₁) for complexes of this ligand with various trivalent lanthanide ions, demonstrating its strong binding affinity. researchgate.net The variation in stability across the lanthanide series is unusually small, which is attributed to the effect of the neutral oxygen donors on complex stability. researchgate.net

Stability Constants of this compound (PDALC) with Lanthanide(III) Ions

Data represents formation constants (log K₁) measured spectroscopically in 0.1M NaClO₄ at 25°C. researchgate.net

| Lanthanide(III) Ion | log K₁ |

|---|---|

| La(III) | 5.34 |

| Lu(III) | 6.40 |

| Y(III) | 5.85 |

| Sc(III) | 6.02 |

The photophysical properties of these assemblies can be fine-tuned by modifying the phenanthroline ligand. For instance, substituting the diglyme ligand in a europium complex with 1,10-phenanthroline results in a more than six-fold increase in the second-order nonlinear optical (NLO) response, highlighting the critical role of the phenanthroline antenna in modulating the material's properties. nih.govsemanticscholar.org

Photophysical and NLO Properties of Europium Complexes

Comparison of complexes shows the significant enhancement of nonlinear optical (NLO) properties upon inclusion of the 1,10-phenanthroline ligand. nih.govsemanticscholar.org

| Complex | Excitation Wavelength (λexc) | NLO Response (μβEFISH in 10⁻⁴⁸ esu) |

|---|---|---|

| [Eu(hfa)₃(diglyme)] | 348 nm | 161 |

| [Eu(hfa)₃(1,10-phenanthroline)] | 348 nm | 1016 |

| [Eu(tta)₃(1,10-phenanthroline)] | 348 nm | 920 |

Scintillator Development and Performance

The efficient luminescence of lanthanide complexes coordinated with this compound makes them highly promising for scintillator applications. Scintillators are materials that convert high-energy radiation, such as gamma rays or X-rays, into detectable light signals. The antenna effect described previously is the core mechanism that enables these phenanthroline-based materials to function as effective scintillators.

The development of these materials is particularly relevant for medical imaging techniques like Positron Emission Tomography (PET). In PET, a radiotracer emits positrons, which annihilate with electrons to produce two high-energy gamma photons. A scintillator detector absorbs these photons and emits visible light, which is then converted into an electrical signal to reconstruct an image. The properties of the this compound ligand are well-suited for this application. Its ability to form stable complexes with metal ions and facilitate efficient energy transfer is key to producing a strong light signal upon irradiation. researchgate.net

Research into related 1,10-phenanthroline-2,9-dicarboxamide (B1246272) ligands has shown their utility in sensing and separating hazardous metals, including d- and f-block elements. rsc.org While these specific derivatives were tested as ionophores in potentiometric sensors with a notable response to metals like copper, zinc, and lead, the underlying principle of selective metal chelation and subsequent signal generation is transferable to scintillator design. rsc.org The development of luminescent lanthanide complexes with 1,10-phenanthroline-2,9-dicarboxylic acid further underscores the potential of this ligand family in creating light-emitting materials. researchgate.net

Integration in Polymeric and Supramolecular Architectures

The rigid structure of the phenanthroline core and the presence of functional hydroxymethyl groups make this compound an excellent building block for creating ordered, large-scale polymeric and supramolecular structures. These architectures are formed through non-covalent interactions such as hydrogen bonding and π-π stacking, as well as through the formation of coordination polymers with metal ions. tu-clausthal.denih.gov

The hydroxymethyl groups at the 2 and 9 positions are particularly important as they can act as hydrogen bond donors, facilitating the self-assembly of molecules into extended networks. The preorganized nature of the ligand constrains it to a conformation that is ideal for complexation and for directing the formation of specific supramolecular structures.

Research has demonstrated the formation of various architectures using phenanthroline-based units:

Coordination Polymers: One study reported a one-dimensional double-chain polymer featuring a [Cd₂(CO₂)₂] rhomboid subunit, which further assembles into a three-dimensional supramolecular framework. nih.gov Another synthesized a helical polymeric chain through intermolecular and inter-ionic hydrogen bonding interactions in a cobalt(II) complex. researchgate.net

Supramolecular Networks: In a tris(1,10-phenanthroline)zinc(II) complex, the cations interconnect via π–π interactions to form a cationic layer network. tu-clausthal.de These layers, along with an anionic network formed by counter-ions, interpenetrate to create a complex and robust supramolecular framework stabilized by hydrogen bonds and electrostatic forces. tu-clausthal.de

Electrochemical Polymerization: Studies on the [Fe(phen)₃]²⁺ complex have shown that it can be electrochemically polymerized. researchgate.net The oxidation of the complex leads to the formation of free radicals that recombine, forming a poly-(1,10-phenanthroline) film with redox-active sites. researchgate.net

Examples of Polymeric and Supramolecular Structures with Phenanthroline Ligands

Summary of architectures formed using phenanthroline-based building blocks. tu-clausthal.denih.govresearchgate.net

| Architecture Type | Metal Ion / Core | Key Interactions | Resulting Structure |

|---|---|---|---|

| Coordination Polymer | Cadmium(II) | Coordination bonds, π-π stacking | 1D double-chain polymer forming a 3D framework. nih.gov |

| Supramolecular Associate | Cobalt(II) | Coordination bonds, Hydrogen bonding | Helical polymeric chains. researchgate.net |

| Supramolecular Network | Zinc(II) | π-π stacking, Hydrogen bonding, Electrostatic forces | Interpenetrating cationic and anionic layers. tu-clausthal.de |

The ability to construct these ordered materials opens up possibilities for applications in catalysis, sensing, and the development of novel functional materials where the precise arrangement of molecular components is critical.

Theoretical and Computational Investigations on 1,10 Phenanthroline 2,9 Diyl Dimethanol

Quantum Chemical Calculations of Ligand Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of ligands, which govern their reactivity and coordination capabilities. These studies typically focus on the molecule's frontier molecular orbitals (HOMO and LUMO) and its electrostatic potential (ESP) map.

For 2,9-disubstituted 1,10-phenanthroline (B135089) ligands, the highest occupied molecular orbital (HOMO) is often distributed across the entire phenanthroline skeleton and parts of the substituent side chains, while the lowest unoccupied molecular orbital (LUMO) is primarily located on the phenanthroline ring system. acs.org The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. acs.org

The electrostatic potential (ESP) map visualizes the charge distribution and predicts where the ligand is susceptible to electrophilic or nucleophilic attack. In phenanthroline-based ligands, the nitrogen atoms of the phenanthroline core consistently show regions of negative electrostatic potential, identifying them as the primary coordination sites for metal cations. acs.org The oxygen atoms of the substituent groups, such as the hydroxyl groups in (1,10-Phenanthroline-2,9-diyl)dimethanol, would also present areas of negative potential, making them available for coordination. The nature of the substituent at the 2 and 9 positions significantly influences the electronic properties of the phenanthroline core. rsc.org The -CH₂OH groups in this compound are electron-donating, which would increase the electron density on the phenanthroline ring and enhance its ability to coordinate with metal ions compared to unsubstituted phenanthroline.

Table 1: Calculated Electronic Properties of Related 2,9-Disubstituted 1,10-Phenanthroline Ligands

| Ligand Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Finding |

| Phenanthroline Dicarboxamide | -6.5 | -1.8 | 4.7 | LUMO is localized on the phenanthroline ring. acs.org |

| Phenanthroline Diamide | -7.0 | -2.1 | 4.9 | HOMO is distributed on both phenanthroline and side chains. acs.org |

| 2,9-Dimethyl-1,10-phenanthroline | Not Specified | Not Specified | Not Specified | Methyl groups cause steric hindrance affecting complex geometry. researchgate.netresearchgate.net |

Note: The data in this table is derived from studies on analogous phenanthroline derivatives and is presented to illustrate the general electronic characteristics. Specific values for this compound would require direct computational analysis.

Molecular Modeling of Metal-Ligand Interactions and Complex Stability

Molecular modeling is used to predict the geometry of metal complexes and to quantify the strength and nature of the interactions between the ligand and the metal center. For tetradentate ligands like this compound, modeling helps to understand how the ligand wraps around a metal ion and the resulting stability of the complex.

Studies on related 1,10-phenanthroline-2,9-dicarboxamide (B1246272) (PDAM) ligands complexed with lanthanides (Ln) and actinides (An) show that they form stable complexes where the metal ion is coordinated by the two nitrogen atoms of the phenanthroline and the two oxygen atoms of the amide groups. rsc.orgacs.org DFT calculations have been used to determine the bond lengths between the metal and the donor atoms. For example, in complexes with Am(III) and Eu(III), the metal-oxygen bond lengths are generally shorter than the metal-nitrogen bond lengths, indicating a strong interaction with the hard oxygen donors. acs.org

Table 2: Calculated Average Metal-Ligand Bond Lengths in Complexes with a Related Phenanthroline Dicarboxamide Ligand

| Metal Ion | M-O Bond Length (Å) | M-N (phen) Bond Length (Å) | Coordination Number | Reference |

| Eu(III) | 2.45 | 2.65 | 10 | acs.org |

| Am(III) | 2.48 | 2.68 | 10 | acs.org |

| Pb(II) | 2.59 - 3.10 | 2.46 | 8 | researchgate.net |

Note: Data is for complexes with related 2,9-disubstituted phenanthroline ligands (dicarboxamide for Eu/Am and dimethyl for Pb). Bond lengths are highly dependent on the specific ligand and the metal's coordination environment.

Simulations of Coordination Dynamics and Selectivity Mechanisms

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including the process of complex formation and ligand exchange. These simulations can reveal the conformational changes that a flexible ligand like this compound undergoes upon binding to a metal ion.

Ligand field molecular mechanics (LFMM) is a specialized technique that can be coupled with MD simulations to accurately model the coordination sphere around a metal ion, including bond formation and breaking. nih.gov Such simulations can elucidate the dynamic behavior of the complex in solution, showing how the ligand and solvent molecules move and interact over time. nih.gov For instance, MD simulations of platinum-phenanthroline complexes have been used to study their interaction with biological molecules, revealing how the complex adapts its conformation to bind to a target. nih.gov

The selectivity of phenanthroline-based ligands is often attributed to a combination of electronic and steric factors. The rigid phenanthroline backbone provides a "pre-organized" cavity for the metal ion. rsc.org The nature of the substituents at the 2 and 9 positions then "fine-tunes" the size and electronic properties of this cavity. For example, bulky substituents can sterically favor the binding of metal ions that prefer a specific coordination geometry. acs.org In the case of separating Am(III) from Eu(III), the slightly more covalent character of the Am(III)-N bond compared to the Eu(III)-N bond is thought to be a key factor in the selectivity of soft-donor phenanthroline ligands. acs.org The flexible hydroxymethyl arms of this compound would allow it to dynamically adapt its conformation to optimize the coordination geometry for a specific metal ion, which could be a mechanism for selective binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.